Dihydrochlorure de canertinib

Vue d'ensemble

Description

Canertinib dihydrochloride (also known as CI-1033, PD-183805, compound 18) is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . It inhibits cellular EGFR and ErbB2 autophosphorylation with IC50 of 7.4 nM and 9 nM, respectively .

Synthesis Analysis

Canertinib is a pan-erbB tyrosine kinase inhibitor which works against esophageal squamous cell carcinoma in vitro and in vivo . It significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET .Molecular Structure Analysis

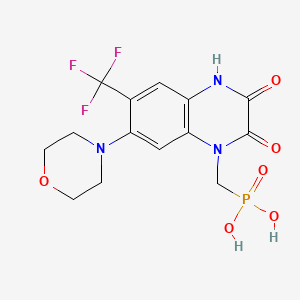

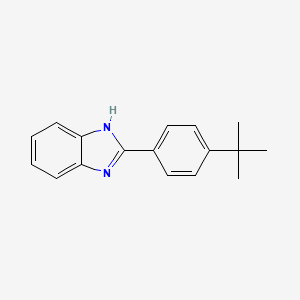

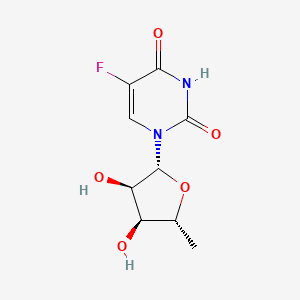

The molecular formula of Canertinib dihydrochloride is C24H25ClFN5O3 . Its molecular weight is 485.938 . This compound belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .Chemical Reactions Analysis

Canertinib is a pan-erbB tyrosine kinase inhibitor which works against esophageal squamous cell carcinoma in vitro and in vivo . It significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET . Erlotinib and canertinib are heterocyclic aromatic compounds with a quinazoline moiety containing one or more amine groups .Physical and Chemical Properties Analysis

The molecular formula of Canertinib dihydrochloride is C24H25ClFN5O3 . Its molecular weight is 485.938 . The molecular weight of Canertinib dihydrochloride is 558.86 .Applications De Recherche Scientifique

Traitement du cancer

Le dihydrochlorure de canertinib est principalement étudié pour son utilisation dans le traitement de divers types de cancer, notamment le cancer du sein et le cancer du poumon. Il agit comme un inhibiteur de la tyrosine kinase pan-erbB, qui a montré une efficacité contre le carcinome épidermoïde de l'œsophage à la fois in vitro et in vivo. Le médicament a un impact significatif sur le métabolisme tumoral, la prolifération et l'hypoxie, qui sont des facteurs critiques dans la progression du cancer .

Administration et biodisponibilité du médicament

Des études ont exploré la biodisponibilité du canertinib, comparant son administration intraveineuse à son administration orale. En tant que composé biodisponible par voie orale, le this compound a montré qu'il inhibait de manière irréversible le domaine de la tyrosine kinase de tous les membres de la famille des récepteurs erbB, ce qui est crucial pour une administration efficace du médicament dans le traitement du cancer .

Voie de signalisation EGFR

Le canertinib a été identifié comme un inhibiteur puissant au sein de la voie de signalisation EGFR. Il est particulièrement efficace en tant qu'inhibiteur double EGFR/HER2, affectant la migration et la viabilité des cellules sur-exprimant la fusion BCAR4. Cela a été démontré in vivo en utilisant un modèle de xénogreffe de souris, soulignant le potentiel du canertinib dans le ciblage de voies oncogéniques spécifiques .

Mécanisme D'action

Target of Action

Canertinib dihydrochloride is a pan-erbB tyrosine kinase inhibitor . Its primary targets are EGFR (Epidermal Growth Factor Receptor), HER-2 (Human Epidermal growth factor Receptor 2), and ErbB-4 . These receptors play crucial roles in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

Canertinib dihydrochloride interacts with its targets by binding to the ATP-binding site of the tyrosine kinase domain, thereby inhibiting the phosphorylation and activation of the receptors . This inhibition effectively blocks the downstream signaling pathways, leading to the suppression of tumor cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathways affected by Canertinib dihydrochloride are the MAPK and AKT pathways . These pathways are involved in cell proliferation, survival, and metabolism. By inhibiting the phosphorylation of both MAPK and AKT, Canertinib dihydrochloride disrupts these pathways, leading to the suppression of tumor growth .

Pharmacokinetics

It is known that canertinib dihydrochloride can significantly affect tumor metabolism .

Result of Action

The result of Canertinib dihydrochloride’s action is the significant reduction in tumor metabolism, proliferation, and hypoxia . It has been shown to be effective against esophageal squamous cell carcinoma in vitro and in vivo .

Action Environment

The action of Canertinib dihydrochloride can be influenced by various environmental factors. For instance, it has been reported as a substrate for the transporter protein OATP1B3 . Interaction of Canertinib dihydrochloride with OATP1B3 may alter its hepatic disposition and can lead to transporter mediated drug-drug interactions .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Canertinib dihydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine kinases . It interacts with enzymes such as EGFR, HER-2, and ErbB-4, and these interactions are characterized by the inhibition of these enzymes .

Cellular Effects

Canertinib dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it effectively inhibits the growth of esophageal squamous cell carcinoma which co-expresses both EGFR and HER2 .

Molecular Mechanism

The mechanism of action of Canertinib dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It works by irreversibly inhibiting the tyrosine-kinase activity of EGFR, HER-2, and ErbB-4 .

Transport and Distribution

Canertinib dihydrochloride is transported and distributed within cells and tissues. It has been reported as a substrate for the transporter protein OATP1B3 . Interaction of Canertinib dihydrochloride with OATP1B3 may alter its hepatic disposition and can lead to transporter mediated drug-drug interactions .

Propriétés

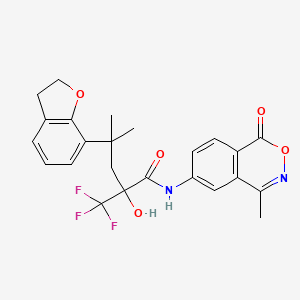

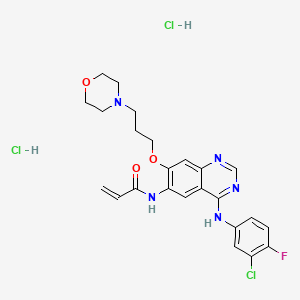

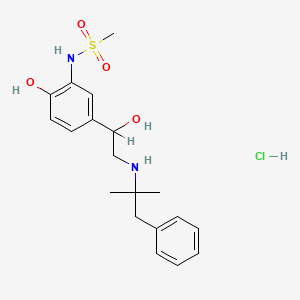

| { "Design of the Synthesis Pathway": "The synthesis pathway of Canertinib dihydrochloride involves the reaction of several starting materials through a series of steps to obtain the final product.", "Starting Materials": [ "4-anilinoquinazoline", "4-chloro-6,7-benzoquinoline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4-anilinoquinazoline is reacted with 4-chloro-6,7-benzoquinoline in the presence of sodium borohydride and ethanol to obtain Canertinib.", "Step 2: Canertinib is then reacted with hydrochloric acid to form Canertinib hydrochloride.", "Step 3: Canertinib hydrochloride is further reacted with sodium hydroxide and water to form Canertinib dihydrochloride." ] } | |

Numéro CAS |

289499-45-2 |

Formule moléculaire |

C24H26Cl2FN5O3 |

Poids moléculaire |

522.4 g/mol |

Nom IUPAC |

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide;hydrochloride |

InChI |

InChI=1S/C24H25ClFN5O3.ClH/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16;/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29);1H |

Clé InChI |

ZTYBUPHIPYUTLE-UHFFFAOYSA-N |

SMILES |

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl.Cl |

SMILES canonique |

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl |

Apparence |

Solid powder |

| 289499-45-2 | |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CI1033; CI1033; CI-1033; PD183805; PD183805; PD183805; Canertinib HCl; Canertinib dihydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)